molecular formula C10H13NO3 B13078255 2-((4-Methoxyphenyl)(methyl)amino)acetic acid

2-((4-Methoxyphenyl)(methyl)amino)acetic acid

Cat. No.: B13078255
M. Wt: 195.21 g/mol
InChI Key: ZMYGFRULJPLXJF-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)(methyl)amino)acetic acid is an organic compound that features a methoxyphenyl group attached to an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)(methyl)amino)acetic acid can be achieved through several methods. One common approach involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions typically involve the use of solvents like ethanol or tetrahydrofuran (THF) under controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)(methyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include phenolic derivatives, secondary amines, and substituted aromatic compounds.

Scientific Research Applications

2-((4-Methoxyphenyl)(methyl)amino)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetic acid: Shares the methoxyphenyl group but lacks the aminoacetic acid moiety.

    4-Methoxyphenylacetic acid: Similar structure but different functional groups.

    N-(4-Methoxyphenyl)acetamide: Contains a methoxyphenyl group attached to an acetamide moiety.

Uniqueness

2-((4-Methoxyphenyl)(methyl)amino)acetic acid is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(4-methoxy-N-methylanilino)acetic acid

InChI

InChI=1S/C10H13NO3/c1-11(7-10(12)13)8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

ZMYGFRULJPLXJF-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=CC=C(C=C1)OC

Origin of Product

United States

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